

# An In-depth Technical Guide to the Physicochemical Properties of Goniodiol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Goniodiol*

Cat. No.: *B134919*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Goniodiol**, a naturally occurring styryl-lactone with significant cytotoxic potential. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.

## Core Physicochemical Properties

**Goniodiol** is a bioactive secondary metabolite isolated from plants of the *Goniothalamus* genus. Its fundamental physicochemical characteristics are crucial for its handling, formulation, and mechanism of action studies. While some experimental data is available, certain properties are yet to be fully reported in the literature.

## Data Summary

The quantitative physicochemical data for **Goniodiol** are summarized in the table below. This information has been compiled from database entries and findings from primary research literature.

Property	Value	Source
IUPAC Name	(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one	PubChem[1]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	234.25 g/mol	PubChem[1]
CAS Number	96422-52-5	PubChem[1]
Appearance	White amorphous powder	(Inferred from isolation reports)
Melting Point	Not explicitly reported	N/A
Solubility	Not quantitatively reported	N/A
Mass Spectrometry	ESI-MS: m/z 257.0789 [M+Na] <sup>+</sup>	Lê, T. T. H. (2024)[2][3]
Computed XLogP3-AA	1.0	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]

## Spectral Data

The structural elucidation of **Goniodiol** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy[2][3]. The detailed 1D and 2D NMR data are presented below.

Table 1: <sup>1</sup>H-NMR Spectral Data of **Goniodiol** (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
2	2.51	m	
3	2.21	m	
4	6.09	ddd	9.5, 5.0, 2.0
5	6.94	dt	9.5, 4.0
6	4.60	m	6.5
7	4.10	d	
8	4.81	d	6.5
2', 6'	7.39	d	7.0
3', 5'	7.37	t	7.0
4'	7.32	t	7.0

Source: Lê, T. T. H. (2024)[2][3]

Table 2:  $^{13}\text{C}$ -NMR Spectral Data of **Goniodiol** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)
2	164.2
3	29.5
4	21.0
5	122.1
6	145.1
7	78.4
8	75.6
1'	73.1
2', 6'	140.2
3', 5'	126.7
4'	128.6

Source: Lê, T. T. H. (2024)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

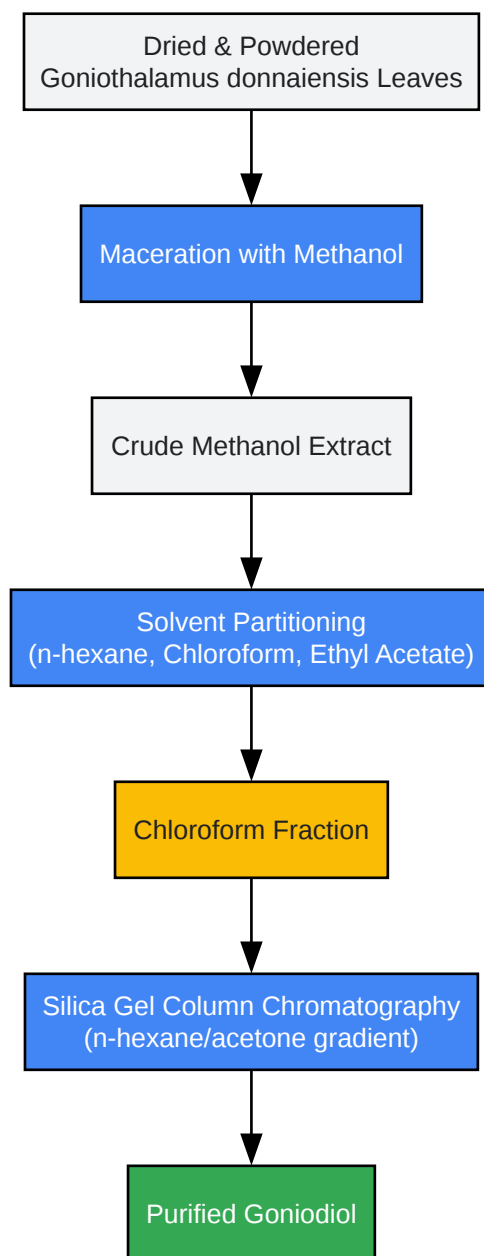
This section details the methodologies employed for the isolation and characterization of **Goniodiol**, providing a framework for the replication of these findings.

### Isolation and Purification of Goniodiol

**Goniodiol** has been successfully isolated from the leaves of *Goniothalamus donnaiensis*. The general workflow for its extraction and purification is as follows:

- **Sample Collection and Preparation:** Leaves of *G. donnaiensis* were collected, dried, and powdered.
- **Extraction:** The powdered plant material was macerated with methanol at room temperature. The resulting extract was filtered and concentrated under reduced pressure to yield a crude methanol extract.

- **Solvent Partitioning:** The crude extract was suspended in distilled water and successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.
- **Column Chromatography:** The chloroform fraction, which contains **Goniodiol**, was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and acetone, with increasing polarity.
- **Fraction Collection and Analysis:** Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound were combined.
- **Final Purification:** The combined fractions were further purified using preparative TLC or additional column chromatography steps to yield pure **Goniodiol** as a white amorphous powder.



[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation of **Goniodiol**.

## Spectroscopic Analysis

The structural identity and purity of the isolated **Goniodiol** were confirmed using standard spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was performed to determine the molecular weight and formula. Samples were dissolved in

methanol and analyzed to obtain high-resolution mass data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and 2D-NMR (DEPT, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard. Standard pulse programs were utilized for all acquisitions.

## Melting Point Determination

While the exact melting point of **Goniodiol** is not reported, the standard protocol for its determination would involve the following steps:

- Sample Preparation: A small amount of the dried, powdered pure compound is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
- Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
- Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

## Biological Activity and Potential Signaling Pathway

Styryl-lactones, including **Goniodiol**, are well-documented for their potent cytotoxic effects against a variety of cancer cell lines[4][5]. **Goniodiol** has demonstrated significant and selective cytotoxicity against human lung tumor cells (A-549)[6]. A substantial body of evidence suggests that the primary mechanism underlying the antiproliferative activity of this class of compounds is the induction of apoptosis[4][5].

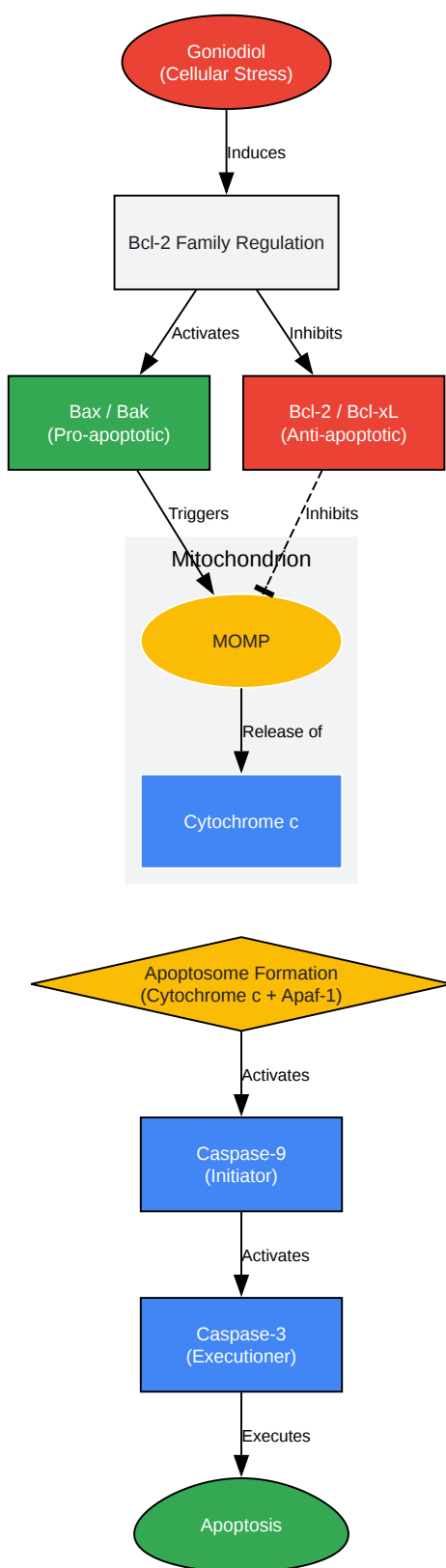
## Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases.

- **Intrinsic Pathway:** This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This causes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.
- **Extrinsic Pathway:** This pathway is triggered by the binding of death ligands (e.g., FasL, TNF- $\alpha$ ) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
- **Execution Phase:** Both initiator caspases (caspase-8 and caspase-9) activate the executioner caspases, primarily caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

While the specific molecular targets of **Goniodiol** within the apoptotic cascade have not yet been fully elucidated, the diagram below illustrates the general intrinsic pathway, which is a common mechanism for natural product-induced apoptosis in cancer cells.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. thinksrs.com [thinksrs.com]
- 2. Extraction and isolation of compounds from chloroform extract of *Goniothalamus donnaiensis* leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 3. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 4. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two new styryl lactones, 9-deoxygoniopypyrone and 7-epi-goniofufurone, from *Goniothalamus giganteus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Goniodiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134919#what-are-the-physicochemical-properties-of-goniodiol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)